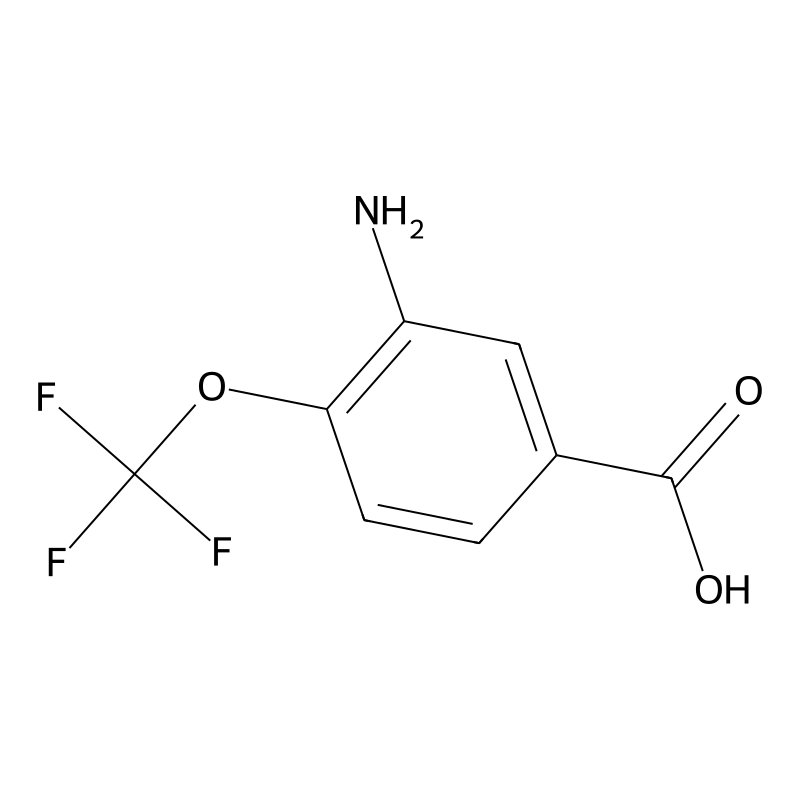3-Amino-4-(trifluoromethoxy)benzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Amino-4-(trifluoromethoxy)benzoic acid is an aromatic compound characterized by the presence of an amino group and a trifluoromethoxy group attached to a benzoic acid structure. Its molecular formula is C₈H₆F₃NO₃, and it has a molecular weight of approximately 221.14 g/mol. The compound is notable for its trifluoromethoxy substituent, which imparts unique chemical properties, including increased lipophilicity and potential bioactivity. The structure can be represented as follows:
textO ||C1=CC(C(=O)O)=CC=C1OC(F)(F)F
This compound is known to exhibit skin and eye irritation properties, necessitating careful handling in laboratory settings .
- Esterification: Reacting with alcohols to form esters.
- Amide Formation: Condensing with amines to yield amides.
- Nucleophilic Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions under specific conditions.
These reactions can be leveraged for synthesizing derivatives with varying biological activities and applications.
Research indicates that 3-amino-4-(trifluoromethoxy)benzoic acid exhibits significant biological activity, particularly in the field of medicinal chemistry. Its structural features allow it to interact with various biological targets, potentially influencing:
- Antimicrobial Activity: Some studies suggest it may possess antibacterial properties.
- Anticancer Potential: Preliminary research indicates that it may inhibit certain cancer cell lines, although further studies are needed to elucidate its mechanisms of action.
- Inflammatory Response Modulation: The compound may play a role in modulating inflammatory pathways, although specific pathways remain to be fully characterized.
Several methods exist for synthesizing 3-amino-4-(trifluoromethoxy)benzoic acid:
- Direct Fluorination: This involves the introduction of the trifluoromethoxy group onto a precursor compound through fluorination reactions.
- Substitution Reactions: Starting from 3-amino-4-hydroxybenzoic acid, the trifluoromethoxy group can be introduced via nucleophilic substitution.
- Multi-step Synthesis: A more complex route may involve several steps, including protection-deprotection strategies and coupling reactions.
Each method has its advantages and limitations regarding yield, purity, and operational safety.
3-Amino-4-(trifluoromethoxy)benzoic acid finds applications in various fields:
- Pharmaceutical Development: As a potential lead compound in drug discovery due to its biological activities.
- Chemical Research: Used as a reagent in organic synthesis.
- Material Science: Investigated for its properties in developing advanced materials.
Interaction studies have focused on understanding how 3-amino-4-(trifluoromethoxy)benzoic acid interacts with biological macromolecules such as proteins and nucleic acids. These studies are crucial for elucidating its mechanism of action and potential therapeutic applications. Techniques such as:
- Molecular Docking: To predict binding affinities with target proteins.
- Spectroscopic Methods: To study conformational changes upon binding.
These interactions help establish the compound's pharmacological profile.
Several compounds share structural similarities with 3-amino-4-(trifluoromethoxy)benzoic acid. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Amino-4-fluorobenzoic acid | Contains a fluorine atom | Exhibits different electrophilic properties |
| 5-Amino-2-trifluoromethylbenzoic acid | Trifluoromethyl instead of trifluoromethoxy | Different lipophilicity and biological activity |
| 4-Amino-3-(trifluoromethyl)benzoic acid | Trifluoromethyl group | Potentially different reactivity patterns |
These compounds illustrate variations in substituents that can significantly influence their chemical behavior and biological activity.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








